molecular formula C16H13N3O2S2 B2602702 (2E)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide CAS No. 886913-91-3

(2E)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2602702
CAS No.: 886913-91-3
M. Wt: 343.42
InChI Key: COMOBSQAKORGDB-BQYQJAHWSA-N
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Description

The compound (2E)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide is a complex organic molecule featuring a combination of oxadiazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Thiophene Ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the oxadiazole core.

    Final Assembly: The final step involves the formation of the enamide linkage, typically through a condensation reaction between an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.

Biology and Medicine

    Drug Development:

    Biological Probes: Can be used in the design of probes for biological imaging and diagnostics.

Industry

    Polymer Science: Used in the synthesis of advanced polymers with specific electronic properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of (2E)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity. These interactions can affect various biological pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of oxadiazole and thiophene rings in (2E)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide is unique compared to simpler structures like benzylamine.

    Bioactivity: The presence of both oxadiazole and thiophene moieties enhances its potential bioactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-22-13-5-2-4-11(10-13)15-18-19-16(21-15)17-14(20)8-7-12-6-3-9-23-12/h2-10H,1H3,(H,17,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMOBSQAKORGDB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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